Product packaging for 4-Fluoro-5-iodo-2-methoxyphenyl acetate(Cat. No.:)

4-Fluoro-5-iodo-2-methoxyphenyl acetate

Cat. No.: B8486125
M. Wt: 310.06 g/mol
InChI Key: GNJOTBLKGMAHNG-UHFFFAOYSA-N
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Description

Foundational Aspects of Halogenated Aromatic Systems in Chemical Research

Halogenated aromatic systems are organic compounds where one or more hydrogen atoms on a benzene (B151609) ring are replaced by a halogen (fluorine, chlorine, bromine, or iodine). The introduction of halogens significantly alters the electronic properties and reactivity of the aromatic ring. Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect, which can decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution.

Conversely, halogens (except fluorine) possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon known as the electron-donating resonance effect. This dual electronic nature makes halogenated aromatics versatile intermediates in a multitude of chemical reactions, most notably in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. The carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic organic chemistry.

Significance of Methoxy (B1213986) and Acetate (B1210297) Moieties in Aromatic Compounds

The acetate group (-OCOCH₃) is an ester functional group. As a substituent on an aromatic ring, it is considered a moderately deactivating group in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the carbonyl group. However, the acetate group can be readily hydrolyzed to a hydroxyl group (-OH), a strongly activating substituent. This functionality allows the acetate group to serve as a protecting group for phenols, masking their high reactivity until deprotection is desired.

Academic Relevance of Multi-Substituted Benzene Derivatives

The synthesis of multi-substituted benzenes with precise control over the substitution pattern is a significant challenge in organic synthesis. Researchers continuously develop novel synthetic methodologies to achieve regioselective functionalization of the benzene ring, enabling the construction of complex and functionally diverse molecules. The study of these compounds provides deep insights into the interplay of various electronic and steric effects, contributing to a more profound understanding of chemical reactivity and molecular design.

Contextualization of 4-Fluoro-5-iodo-2-methoxyphenyl acetate within Contemporary Organic Chemistry

This compound is a multi-substituted benzene derivative that incorporates a unique combination of functional groups: a fluorine atom, an iodine atom, a methoxy group, and an acetate group. Each of these substituents imparts distinct electronic and steric properties to the aromatic ring, making this compound a potentially valuable intermediate in organic synthesis.

The presence of two different halogen atoms, fluorine and iodine, offers opportunities for selective chemical transformations. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it more reactive in cross-coupling reactions. This differential reactivity allows for the sequential functionalization of the aromatic ring, where the iodine can be selectively replaced while the fluorine remains intact.

The methoxy group at the 2-position and the acetate group at the 1-position further modulate the reactivity of the ring and provide additional handles for synthetic manipulation. The specific substitution pattern of this compound makes it a subject of interest for the synthesis of complex, highly functionalized aromatic compounds. While specific research on this exact compound is limited in publicly available literature, its structure suggests a range of potential applications as a building block in the synthesis of novel organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FIO3 B8486125 4-Fluoro-5-iodo-2-methoxyphenyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

IUPAC Name

(4-fluoro-5-iodo-2-methoxyphenyl) acetate

InChI

InChI=1S/C9H8FIO3/c1-5(12)14-9-4-7(11)6(10)3-8(9)13-2/h3-4H,1-2H3

InChI Key

GNJOTBLKGMAHNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1OC)F)I

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 5 Iodo 2 Methoxyphenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate (B1210297) allows for the logical deconstruction of the molecule to identify plausible starting materials and synthetic routes.

Approaches to the Acetate Functional Group

The most straightforward disconnection involves the ester linkage of the acetate group. This bond can be retrosynthetically cleaved to yield 4-fluoro-5-iodo-2-methoxyphenol (B8742051) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This transformation is a standard esterification reaction.

Figure 1: Retrosynthetic Disconnection of the Acetate Group

Strategies for Ortho-Disubstituted (Fluoro and Methoxy) Phenyl Rings

The arrangement of the fluoro and methoxy (B1213986) groups ortho to each other on the phenyl ring is a key structural feature. A common strategy for achieving this substitution pattern is to start with a precursor that already contains these groups in the desired orientation. For instance, 4-fluoro-2-methoxyphenol (B1225191) or 4-fluoro-2-methoxyaniline (B49241) are suitable starting points. The synthesis of these precursors often begins with simpler, commercially available materials like 2,4-difluoronitrobenzene.

Design for Para- and Meta-Halogenation (Iodo and Fluoro)

The para-position of the fluorine atom and the meta-position of the iodine atom relative to the methoxy group (and ortho to the fluorine) necessitate careful consideration of directing group effects in electrophilic aromatic substitution reactions. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The hydroxyl group (in the phenolic precursor) is also strongly activating and ortho-, para-directing. The iodination step must therefore be selective for the position between the hydroxyl/methoxy and fluoro groups.

Precursor Synthesis and Functional Group Interconversion

The synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate relies on the preparation of key intermediates and the strategic conversion of functional groups.

Preparation of Substituted Phenolic Intermediates

The key phenolic intermediate is 4-fluoro-5-iodo-2-methoxyphenol. A plausible synthesis for this compound starts with the commercially available 4-fluoro-2-methoxyphenol.

Iodination of 4-Fluoro-2-methoxyphenol:

The iodination of 4-fluoro-2-methoxyphenol can be achieved using various iodinating agents. The strong activating and directing effects of the hydroxyl and methoxy groups will direct the incoming electrophile to the vacant positions ortho and para to them. Given that the para position to the hydroxyl group is occupied by fluorine, and one ortho position is occupied by the methoxy group, the iodination is expected to occur at the C5 position, which is ortho to the hydroxyl group and meta to the fluorine.

A common method for iodination of activated phenols is the use of iodine in the presence of a base, or reagents like N-iodosuccinimide (NIS). For instance, the iodination of similarly activated phenols like resorcinol (B1680541) has been successfully carried out using iodine and sodium bicarbonate. scispace.com

Table 1: Proposed Iodination of 4-Fluoro-2-methoxyphenol

Starting MaterialReagentsProduct
4-Fluoro-2-methoxyphenolI₂, NaHCO₃ or NIS4-Fluoro-5-iodo-2-methoxyphenol

Once 4-fluoro-5-iodo-2-methoxyphenol is synthesized, the final step is the acetylation of the phenolic hydroxyl group. This can be readily accomplished by reacting the phenol (B47542) with acetic anhydride in the presence of a base catalyst such as pyridine (B92270) or triethylamine (B128534), or an acid catalyst.

Table 2: Acetylation of 4-Fluoro-5-iodo-2-methoxyphenol

Starting MaterialReagentsProduct
4-Fluoro-5-iodo-2-methoxyphenolAcetic anhydride, PyridineThis compound

Synthesis of Halogenated Aromatic Starting Materials

The synthesis of the key precursor, 4-fluoro-2-methoxyphenol, or its synthetic equivalent 4-fluoro-2-methoxyaniline, is a critical step. An industrial process for the preparation of 4-fluoro-2-methoxyaniline starts from 2,4-difluoro-1-nitrobenzene. google.com

Step A: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene 2,4-difluoro-1-nitrobenzene is reacted with sodium methoxide (B1231860) in methanol (B129727). The more activated fluorine atom at the C2 position (ortho to the nitro group) is selectively displaced by the methoxide ion. google.com

Step B: Preparation of 4-fluoro-2-methoxyaniline The resulting 4-fluoro-2-methoxy-1-nitrobenzene is then reduced to 4-fluoro-2-methoxyaniline. A common method for this reduction is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon. google.com

Table 3: Synthesis of 4-Fluoro-2-methoxyaniline

StepStarting MaterialReagentsProduct
A2,4-difluoro-1-nitrobenzeneSodium methoxide, Methanol4-fluoro-2-methoxy-1-nitrobenzene
B4-fluoro-2-methoxy-1-nitrobenzeneH₂, Raney Ni or Pd/C4-fluoro-2-methoxyaniline

From 4-fluoro-2-methoxyaniline, the corresponding phenol can be prepared via a diazonium salt intermediate, followed by hydrolysis.

Routes to Methoxylated Aromatic Precursors

The synthesis of the target compound often begins with the preparation of appropriately substituted methoxylated aromatic precursors. A common starting material is 4-fluoro-2-methoxyaniline, which can be synthesized from 4-fluoro-2-methoxy-1-nitrobenzene via reduction. For instance, a process involving the use of Raney Ni and hydrogen gas in methanol can be employed for this transformation. The resulting 4-fluoro-2-methoxyaniline can then be further functionalized. google.com

Another key intermediate is a methoxy-substituted phenol. The synthesis of phenols can be achieved through various methods, including classic techniques like the sulfonation of benzene (B151609), the Dakin reaction, and Sandmeyer-type reactions. However, these methods can suffer from drawbacks such as harsh conditions and limited substrate scope. beilstein-journals.org More modern approaches, such as transition-metal-catalyzed C-O coupling reactions, offer milder conditions and broader applicability. beilstein-journals.orgnih.govbeilstein-journals.org

Direct Synthesis and Electrophilic/Nucleophilic Aromatic Functionalization

Direct functionalization of an existing aromatic ring is a common strategy to introduce the required iodo, fluoro, methoxy, and acetate groups in the correct positions.

Electrophilic iodination is a key step in the synthesis of this compound. The methoxy and fluoro groups on the aromatic ring are activating and directing groups, influencing the position of iodination. Various iodinating reagents can be employed, with molecular iodine (I₂) being a common choice. mdpi.com The reactivity of the aromatic substrate is crucial, and electron-rich arenes readily undergo iodination. organic-chemistry.org

Several methods exist to enhance the electrophilicity of iodine. These include the use of oxidizing agents or mediation by reagents like Selectfluor™. researchgate.netnih.gov For instance, the combination of I₂ with an oxidizing system like urea-hydrogen peroxide (UHP) or aqueous hydrogen peroxide in an ionic liquid can be effective for the iodination of methoxy-substituted benzenes. mdpi.com N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid also provides a mild and efficient method for the regioselective iodination of activated aromatic compounds. organic-chemistry.orgnih.gov

The choice of solvent can also play a critical role in directing the regioselectivity of iodination. For example, in the iodination of aryl alkyl ketones, a switch from α-iodination to aromatic ring iodination can be achieved by changing the solvent from methanol to acetonitrile. nih.gov

Table 1: Comparison of Electrophilic Iodination Reagents

Reagent/SystemSubstrate TypeConditionsAdvantages
I₂/H₂O₂Enol ethersModerateGood yields for specific substrates mdpi.com
I₂/UHP or aq. H₂O₂ in ILMethoxy-substituted benzenesMildExcellent yields, green methodology mdpi.com
NIS/TFA (cat.)Activated aromaticsMild, short reaction timesHigh yields, regioselective organic-chemistry.org
Selectfluor™/I₂Aryl alkyl ketonesSolvent-dependentSwitchable regioselectivity nih.gov

The introduction of a fluorine atom onto an aromatic ring can be challenging and often requires specialized reagents. While direct C-H fluorination is an active area of research, it is often more practical to introduce fluorine at an earlier stage of the synthesis. cas.cn Traditional methods for aromatic fluorination include the Balz-Schiemann reaction and halogen exchange (halex) processes. cas.cn

More contemporary methods often involve the use of electrophilic fluorinating reagents. Selectfluor® (F-TEDA-BF₄) is a popular choice due to its stability, ease of handling, and effectiveness in fluorinating a wide range of organic compounds. researchgate.netbeilstein-journals.orgnih.gov Transition metal-catalyzed fluorination reactions, particularly with palladium, have also emerged as powerful tools, though they can sometimes be limited by substrate scope and the formation of isomers. cas.cn

The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution, with the Ullmann reaction being a classic and versatile method for forming C-O bonds. beilstein-journals.orgmdpi.com The "Ullmann-type" or Ullmann condensation reaction specifically refers to the copper-catalyzed reaction between an aryl halide and an alcohol or phenol to form an ether. organic-chemistry.org

These reactions traditionally required stoichiometric amounts of copper and high temperatures. However, the development of "modified Ullmann" procedures, which involve the addition of ligands such as diamines, amino alcohols, or diols, has allowed for catalytic amounts of copper and milder reaction conditions. rug.nlresearchgate.net The mechanism of the Ullmann reaction is complex and can involve Cu(I), Cu(II), and Cu(III) intermediates. rug.nlresearchgate.netnih.gov

For the synthesis of a methoxylated phenol precursor, an Ullmann coupling of an iodobenzene (B50100) derivative with a methoxyphenol, followed by demethylation, can be an effective strategy. mdpi.com

The final step in the synthesis of this compound is typically the esterification of the corresponding phenol, 4-fluoro-5-iodo-2-methoxyphenol. This can be readily achieved by reacting the phenol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

For instance, a general procedure for the acetylation of a substituted phenol involves treating it with acetic anhydride in the presence of an acid or base catalyst. A specific example, though not for the target molecule, is the protection of 4-fluoro-2-methoxyaniline as N-(4-fluoro-2-methoxyphenyl)acetamide using acetic anhydride in acetic acid. google.com This highlights the common use of acetic anhydride for acetylation.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and represent a viable strategy for the synthesis of polysubstituted aromatic compounds. researchgate.net Palladium-catalyzed reactions, in particular, are widely used for the coupling of aryl halides with various partners. beilstein-journals.orgacs.org

While not a direct route to the target molecule in the provided search results, these methods could be employed to construct the core aromatic structure. For example, a Suzuki or other cross-coupling reaction could be envisioned to couple a suitably substituted boronic acid or organometallic reagent with an aryl halide to build the carbon skeleton, which would then undergo further functionalization. The development of transition-metal-catalyzed methods for the synthesis of phenols from aryl halides also provides an alternative to classical methods. nih.gov

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating aryl-aryl bonds. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. youtube.com In the case of this compound, the highly reactive carbon-iodine bond serves as the primary site for the cross-coupling, leaving the more stable carbon-fluorine bond intact.

The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species, activated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, acetate) groups on the phenyl ring can influence the rate of these steps.

ParameterTypical ConditionsRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates oxidative addition and reductive elimination
Boron Reagent Arylboronic acids, Arylboronic estersSource of the second aryl group
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boron reagent for transmetalation
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction

A representative table of typical conditions for Suzuki-Miyaura coupling.

While this compound typically acts as the organohalide partner, the principles of the Suzuki-Miyaura reaction also apply when the substituents are present on the boronic acid derivative. Fluorinated and iodinated arylboronic acids are effective coupling partners. The electronic properties of the fluoro- and iodo-substituents can impact the reactivity of the boronic acid. Electron-withdrawing groups, such as fluorine, can sometimes accelerate the transmetalation step. mdpi.com The reactivity of organoboron reagents can be tailored for specific applications, with boronic acids generally being more reactive than their corresponding esters or trifluoroborate salts. rsc.org The use of potassium aryltrifluoroborate salts is also a well-established method, often providing enhanced stability while still participating efficiently in the catalytic cycle after in situ hydrolysis. ed.ac.uk

Ullmann-type Coupling for Ether Linkages

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-oxygen bonds, typically for the synthesis of diaryl ethers. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or phenol. organic-chemistry.org For this compound, the C-I bond is the reactive site for this transformation.

Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of milder protocols using soluble copper catalysts supported by ligands like phenanthrolines or diamines, which allow the reaction to proceed at lower temperatures (80–110°C). wikipedia.orgnih.gov The reaction mechanism involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl iodide. nih.gov

ParameterTypical ConditionsRole in Reaction
Copper Catalyst CuI, Cu₂O, CuO nanoparticlesThe primary catalyst for the C-O bond formation
Ligand (Optional) 1,10-Phenanthroline, L-ProlineAccelerates the reaction and improves yields
Base K₂CO₃, Cs₂CO₃Deprotonates the phenol/alcohol
Solvent DMF, DMSO, PyridineHigh-boiling polar solvents

A representative table of typical conditions for Ullmann-type coupling for ether synthesis.

Other Palladium-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bonds

The reactivity of the C-I bond in this compound makes it a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura coupling. researchgate.netmdpi.com These reactions provide powerful tools for introducing diverse functional groups.

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene, typically in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This method is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine. It is a versatile method for synthesizing substituted anilines and related compounds. nih.gov

Hirao Reaction: This transformation creates a phosphorus-carbon bond by coupling an aryl halide with a >P(O)H reagent, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. mdpi.com

Reaction NameCoupling PartnerBond Formed
Heck Alkene (e.g., Styrene)C(sp²)-C(sp²)
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)C(sp²)-C(sp)
Buchwald-Hartwig Amine (e.g., Aniline) or AlcoholC(sp²)-N or C(sp²)-O
Hirao H-Phosphonate or Phosphine OxideC(sp²)-P

A summary of other palladium-catalyzed reactions applicable to this compound.

Advanced Synthetic Control and Selectivity

Achieving specific substitution patterns and stereochemical outcomes requires precise control over reaction conditions and synthetic strategy.

Regioselective Synthesis Strategies

The synthesis of a polysubstituted aromatic compound like this compound itself requires careful regioselective control. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles or other functional groups. A plausible synthetic route could begin with a commercially available precursor, such as 4-fluoro-2-methoxyaniline.

Protection/Acetylation: The aniline (B41778) is first acetylated to form N-(4-fluoro-2-methoxyphenyl)acetamide. This protects the amine and modulates its directing effect. This step is analogous to established procedures for similar compounds. google.com

Iodination: An electrophilic iodination is then performed. The acetamido and methoxy groups are ortho-, para-directing. In this case, the position ortho to the powerful activating methoxy group and meta to the fluoro group is sterically accessible and electronically favored for iodination, leading to the desired 5-iodo substitution pattern.

Hydrolysis (if necessary): If the final product requires a free amine, the acetamide (B32628) can be hydrolyzed. However, to obtain the target acetate, a different route starting from a phenol would be necessary, or hydrolysis followed by diazotization and conversion to the phenol, and subsequent acetylation.

This stepwise approach ensures that each functional group is installed at the correct position, highlighting the importance of regioselective control in the synthesis of complex aromatic building blocks. nih.gov

Stereoselective Synthesis Considerations

While this compound is an achiral molecule, it can be employed as a key building block in the synthesis of chiral molecules, particularly those exhibiting planar chirality. nih.gov Planar chirality arises when a molecule's structure is constrained in a way that creates a non-superimposable mirror image, such as in certain substituted cyclophanes or ansa compounds. nih.govresearchgate.net

Stereoselectivity can be introduced during a coupling reaction involving this substrate. For instance, an atroposelective Suzuki-Miyaura or Ullmann coupling could be used to create a biaryl system where rotation around the newly formed single bond is restricted due to steric hindrance from the substituents adjacent to the bond. If the resulting atropisomers are stable to rotation at room temperature, they can be isolated as distinct enantiomers. The synthesis of such mechanically planar chiral rotaxanes has also been demonstrated, where a macrocycle encircles a non-centrosymmetric axle, creating a stereogenic unit. nih.govresearchgate.net The development of catalytic enantioselective methods for such transformations is an active area of research. researchgate.net

Ligand-Controlled Processes in Catalytic Reactions

Currently, detailed research findings specifically outlining ligand-controlled processes in catalytic reactions for the synthesis of this compound are not extensively available in the public domain. While the synthesis of related fluorinated, iodinated, and methoxy-substituted phenyl compounds has been documented, specific catalytic methodologies employing ligand control for the direct synthesis of this particular acetate ester have not been prominently reported in the surveyed scientific literature.

The development of synthetic routes for complex substituted aromatic compounds often involves catalytic cross-coupling reactions or other transition-metal-catalyzed processes where the choice of ligand is crucial for controlling regioselectivity, stereoselectivity, and reaction efficiency. For a molecule like this compound, potential synthetic strategies could theoretically involve the late-stage introduction of the iodo or fluoro group, or the formation of the acetate ester on a pre-functionalized ring, where ligand control would be key. However, without specific studies on this compound, any discussion of applicable ligand-controlled processes would be speculative and fall outside the scope of reporting established research findings.

Further investigation into specialized chemical databases and unpublished research may be necessary to uncover specific examples of ligand-controlled catalytic syntheses for this compound.

Chemical Reactivity and Transformation Studies of 4 Fluoro 5 Iodo 2 Methoxyphenyl Acetate

Reactions of the Acetate (B1210297) Ester

The acetate ester group in 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a primary site for chemical modification. Its reactivity is influenced by the electronic effects of the substituents on the phenyl ring. The fluorine and iodine atoms are electron-withdrawing, which can enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy (B1213986) group is electron-donating, which can partially mitigate this effect.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of phenyl acetates to yield a phenol (B47542) and acetic acid is a well-studied reaction that can be catalyzed by either acid or base. stanford.edu Under basic conditions, the reaction typically proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step. The presence of electron-withdrawing groups on the phenyl ring, such as the fluoro and iodo substituents in the target molecule, is expected to increase the rate of hydrolysis by stabilizing the negative charge that develops in the transition state. semanticscholar.org

CompoundRelative Rate of Hydrolysis
Phenyl acetate1
4-Nitrophenyl acetate~10

This table illustrates the effect of an electron-withdrawing group (nitro group) on the rate of hydrolysis of phenyl acetate, providing an analogy for the expected effect of the halogen substituents in this compound.

The kinetics of the hydrolysis of substituted phenyl acetates have been shown to follow Hammett linear free-energy relationships, where the logarithm of the rate constant correlates with the electronic properties of the substituents on the aromatic ring. semanticscholar.org

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to produce a new ester and 4-Fluoro-5-iodo-2-methoxyphenol (B8742051). The efficiency of this process is influenced by the nature of the alcohol and the catalyst used. Earth-abundant metal catalysts have been shown to be effective for the transesterification of aryl esters. rsc.org The use of isopropenyl acetate in the presence of ionic liquids has also been reported for efficient transesterification reactions. rsc.org

Chemical Derivatization via Ester Modification

The acetate ester of this compound can serve as a handle for further chemical derivatization. One common transformation is its conversion back to the parent phenol, 4-Fluoro-5-iodo-2-methoxyphenol, through hydrolysis. This phenol can then undergo a variety of reactions, such as etherification or the introduction of other functional groups. nih.gov The acetate itself can be directly converted to other functional groups. For instance, treatment with specific reducing agents could potentially reduce the ester to an alcohol.

Reactivity of the Halogen Substituents (Fluorine and Iodine)

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective chemical transformations. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom a more reactive site for many reactions.

Selective Cross-Coupling Reactions (e.g., involving the iodo group)

The iodo group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Due to the significant difference in reactivity between the C-I and C-F bonds, it is highly probable that cross-coupling reactions on this compound would occur selectively at the iodo position. This selectivity has been demonstrated in various polyhalogenated aromatic compounds where the C-I bond reacts preferentially over C-Br, C-Cl, and C-F bonds. researchgate.netacs.org

Catalyst SystemReactantsProductSelectivity
Pd(PPh₃)₄ / Na₂CO₃Bromo(iodo)benzene + Arylboronic acidBromo(biaryl)High for C-I coupling
NiCl₂(dppp)Bromo(iodo)benzene + Grignard reagentBromo(alkyl/aryl)benzeneHigh for C-I coupling

This table provides examples of selective cross-coupling reactions on bromo(iodo)benzene, which serves as an analog for the expected selective reactivity of the iodo group in this compound.

Nucleophilic Aromatic Substitution of Halogens

Nucleophilic aromatic substitution (SNA) is another important reaction of aryl halides. In this reaction, a nucleophile replaces a halide on the aromatic ring. The reactivity of halogens as leaving groups in SNA reactions is generally F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNA is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom making the carbon atom it is attached to more electrophilic. youtube.com

However, the presence of strongly activating groups (electron-withdrawing groups) ortho or para to the halogen is typically required for SNA to proceed efficiently. In this compound, the positioning of the other substituents relative to the halogens will influence the feasibility and regioselectivity of such reactions. Given the general trend, if conditions were forcing enough to promote SNA, the fluorine atom would be the more likely site of substitution compared to the iodine atom, assuming the reaction proceeds via the classical addition-elimination mechanism. nih.gov

Formation and Reactions of Organometallic Derivatives (e.g., Aryllithium, Grignard Reagents)

The presence of an iodo substituent on the aromatic ring of this compound makes it a prime candidate for the formation of organometallic reagents. The carbon-iodine bond is relatively weak and susceptible to oxidative insertion by metals or halogen-metal exchange reactions.

Grignard Reagents: The formation of Grignard reagents from aryl iodides is a well-established transformation. adichemistry.com Typically, this involves the reaction of the aryl iodide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com For this compound, the reaction would proceed as follows:

This compound + Mg → 4-Fluoro-5-(magnesioiodo)-2-methoxyphenyl acetate

A significant challenge in this synthesis is the presence of the acetate ester group, which is generally incompatible with Grignard reagents. However, modern techniques, such as halogen-metal exchange reactions at low temperatures, can sometimes circumvent this issue. For instance, treatment of an aryl iodide with a pre-formed Grignard reagent like isopropylmagnesium chloride can facilitate the formation of the desired Grignard reagent while minimizing side reactions with the ester. researchgate.netacs.org

Aryllithium Reagents: Similarly, aryllithium reagents can be prepared from aryl iodides. This is typically achieved through reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, via a halogen-metal exchange reaction. The reaction is generally fast and occurs at low temperatures.

This compound + R-Li → 4-Fluoro-5-lithio-2-methoxyphenyl acetate + R-I

The resulting aryllithium and Grignard reagents are powerful nucleophiles and can be used in a variety of subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds.

Reagent TypePrecursorTypical ConditionsKey Considerations
Grignard ReagentAryl IodideMg, THF/diethyl etherPotential incompatibility with the ester group. researchgate.net
Aryllithium ReagentAryl Iodiden-BuLi or t-BuLi, THF, low temp.Highly reactive; requires anhydrous conditions.

Hypervalent Iodine Chemistry Involving the Iodo Group

The iodine atom in this compound can be oxidized to higher valence states, forming hypervalent iodine compounds. These species are valuable reagents in organic synthesis, acting as oxidizing agents and facilitating various transformations. wikipedia.org

The synthesis of hypervalent iodine(III) compounds can be achieved by oxidizing the iodoarene with reagents like peracetic acid or potassium persulfate. wikipedia.org For example, oxidation in the presence of acetic anhydride (B1165640) would likely yield the corresponding (diacetoxyiodo) derivative.

This compound + Oxidant/[Ac₂O] → 4-Fluoro-5-(diacetoxyiodo)-2-methoxyphenyl acetate

These hypervalent iodine(III) reagents can then be used in a variety of synthetic applications, including the transfer of the acetate groups to nucleophiles or in oxidative cyclizations. Further oxidation can lead to iodine(V) compounds, such as ioxyarenes, which are even more powerful oxidizing agents. nsf.govresearchgate.net

Hypervalent Iodine StateTypical Oxidizing AgentResulting Compound Class
Iodine(III)Peracetic acid, Oxone®Aryl-λ³-iodanes (e.g., (diacetoxyiodo)arenes)
Iodine(V)Potassium bromate, excess Oxone®Aryl-λ⁵-iodanes (e.g., ioxyarenes)

Transformations Involving the Methoxy Group

The methoxy group in this compound can be cleaved to reveal the corresponding phenol. This transformation is typically achieved using strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a common and effective reagent for the demethylation of aryl methyl ethers. researchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

This compound + BBr₃ → 4-Fluoro-5-iodo-2-hydroxyphenyl acetate

Other reagents that can be employed for demethylation include aluminum chloride (AlCl₃), although this can sometimes be less selective, and strong nucleophiles like lithium iodide in pyridine (B92270). stackexchange.com

Direct oxidation of the methoxy group in an aromatic compound is a challenging transformation and not a common synthetic route. The methoxy group is generally stable to many oxidizing agents. Under harsh oxidative conditions, degradation of the aromatic ring or other functional groups is more likely to occur. msu.edulibretexts.org Instead of direct oxidation of the methoxy group, oxidation of the aromatic ring to form quinone-like structures can sometimes be achieved, particularly if the ring is highly activated. nih.govnih.gov However, given the substitution pattern of this compound, such reactions would likely be complex and lead to a mixture of products.

Aromatic Ring Functionalization and Modification

The existing substituents on the aromatic ring of this compound will direct the position of any further electrophilic aromatic substitution reactions. The directing effects of the individual groups are as follows:

-OCH₃ (Methoxy): A strongly activating ortho-, para-director due to its +M (mesomeric) effect. organicchemistrytutor.com

-F (Fluoro): A deactivating ortho-, para-director. It is deactivating due to its strong -I (inductive) effect but directs ortho- and para- due to its +M effect. wikipedia.orgcsbsju.edu

-I (Iodo): A deactivating ortho-, para-director, similar to fluorine but with a weaker inductive effect.

-OCOCH₃ (Acetoxy): A moderately activating ortho-, para-director.

SubstituentActivating/DeactivatingDirecting Effect
-OCH₃Strongly ActivatingOrtho, Para
-FDeactivatingOrtho, Para
-IDeactivatingOrtho, Para
-OCOCH₃Moderately ActivatingOrtho, Para

Therefore, electrophilic substitution is most likely to occur at the carbon atom between the methoxy and fluoro substituents.

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, several C-H functionalization approaches can be envisaged, primarily guided by the electronic and steric effects of its substituents.

The methoxy (-OCH₃) group at the C2 position is a strong ortho-para directing group, activating the aromatic ring towards electrophilic substitution. The ortho position (C3) and para position (C6, which is unsubstituted) are therefore electronically enriched. However, the C3 position is sterically hindered by the adjacent methoxy and iodo groups. The fluorine atom at C4 and the iodine atom at C5 are electron-withdrawing groups via induction, deactivating the ring, but the methoxy group's resonance effect is generally dominant in directing electrophilic attack.

Transition metal-catalyzed C-H activation is a prominent strategy for the functionalization of arenes. Palladium and rhodium catalysts are particularly effective in this regard.

Table 1: Potential Palladium-Catalyzed C-H Functionalization Reactions of this compound

Reaction TypeCatalyst/ReagentsPotential Product(s)
C-H ArylationPd(OAc)₂, Ligand, Aryl Halide, BaseArylated derivative at C6
C-H AlkenylationPd(OAc)₂, Ligand, Alkene, OxidantAlkenylated derivative at C6
C-H AcetoxylationPd(OAc)₂, Oxidant (e.g., PhI(OAc)₂)Acetoxylated derivative at C6

Note: The regioselectivity is predicted based on the directing effect of the methoxy group and steric considerations.

Rhodium(III) catalysts, often in the form of [Cp*RhCl₂]₂, are also highly effective for C-H activation, particularly when directed by a coordinating group. While the acetate group in this compound is not a strong directing group for C-H activation in the way that a pyridine or amide group is, the inherent reactivity of the electron-rich aromatic ring could still allow for rhodium-catalyzed functionalization.

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) or (diacetoxyiodo)benzene, can also mediate C-H functionalization reactions. These reagents can act as oxidants in metal-catalyzed cycles or directly participate in the functionalization. For instance, in the presence of a suitable catalyst, PIDA can facilitate the introduction of various functional groups at activated C-H positions. Given the presence of an iodine atom in the substrate, the use of hypervalent iodine reagents would need to be carefully considered to avoid undesired side reactions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. The electronic nature of the substituents in this compound plays a critical role in dictating the reaction pathways.

For transition metal-catalyzed C-H functionalization, a common mechanistic pathway is the concerted metalation-deprotonation (CMD) mechanism. In this pathway, the metal catalyst coordinates to the aromatic ring, and the C-H bond is cleaved in a single step with the assistance of a base. The electron-rich nature of the anisole (B1667542) ring in this compound would favor this type of mechanism. The resulting metallacyclic intermediate can then undergo further reaction, such as oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the catalyst.

The presence of a carbon-iodine bond in this compound opens the door to reaction pathways involving radical intermediates. Aryl iodides are known to undergo homolytic cleavage of the C-I bond under thermal or photochemical conditions, or in the presence of radical initiators, to generate aryl radicals.

Table 2: Potential Radical Reactions Involving this compound

Reaction TypeConditions/InitiatorKey IntermediatePotential Product(s)
Radical ArylationRadical Initiator (e.g., AIBN), Arene4-Fluoro-2-methoxy-5-acetoxyphenyl radicalBiaryl compounds
Radical Addition to AlkenesRadical Initiator, Alkene4-Fluoro-2-methoxy-5-acetoxyphenyl radicalAlkylated aromatic compounds
Reductive DeiodinationReducing Agent (e.g., Bu₃SnH), Radical Initiator4-Fluoro-2-methoxy-5-acetoxyphenyl radical4-Fluoro-2-methoxyphenyl acetate

A particularly relevant mechanistic concept is the radical-polar crossover . In this type of reaction, a radical intermediate is converted into an ionic species (or vice versa) within a single transformation. For instance, the aryl radical generated from this compound could be oxidized to a cationic species or reduced to an anionic species, which would then undergo ionic reactions.

This crossover between radical and polar pathways can be facilitated by transition metals or by the inherent electronic properties of the intermediates. The combination of electron-donating and electron-withdrawing groups on the aromatic ring could stabilize or destabilize radical and ionic intermediates, thereby influencing the feasibility and outcome of such crossover reactions. For example, photoredox catalysis has emerged as a powerful tool for initiating radical reactions from aryl halides under mild conditions, often involving single-electron transfer (SET) processes that lead to radical-polar crossover events.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments and their neighboring protons. For 4-Fluoro-5-iodo-2-methoxyphenyl acetate (B1210297), one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine, iodine, and acetate groups. Spin-spin coupling patterns (splitting) between adjacent aromatic protons would help to establish their relative positions on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Fluoro-5-iodo-2-methoxyphenyl acetate would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the fluorine would exhibit a large coupling constant (¹J C-F), which is a characteristic feature in ¹³C NMR. The carbonyl carbon of the acetate group would appear at a characteristic downfield chemical shift.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For the target molecule, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) could be observed in the ¹H NMR spectrum, providing further evidence for the substitution pattern.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and the ester linkage.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The C=O (carbonyl) stretch of the ester group, typically in the region of 1750-1735 cm⁻¹.

C-O stretching vibrations of the ester and methoxy groups.

C-F and C-I stretching vibrations.

Aromatic C=C and C-H stretching and bending vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The mass spectrum would also display a characteristic isotopic pattern due to the presence of iodine. Analysis of the fragmentation pattern could provide further structural information by identifying the masses of smaller fragments of the molecule.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The most common method involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O) are collected and measured to calculate the percentage of carbon and hydrogen. Other methods are used for quantifying different elements.

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the sample. For this compound, the theoretical elemental composition provides a benchmark against which experimental results are measured.

Table 2: Theoretical Elemental Composition of this compound (C₉H₈FIO₃)
ElementSymbolTheoretical Percentage (%)
CarbonC33.15
HydrogenH2.47
FluorineF5.83
IodineI38.92
OxygenO19.63

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By irradiating a single crystal with X-rays, a unique diffraction pattern is generated. Analysis of the angles and intensities of these diffracted beams allows for the calculation of a three-dimensional map of electron density within the crystal, from which the exact positions of atoms, bond lengths, and bond angles can be determined. nih.gov

While this method provides the definitive solid-state structure of a molecule, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can often be a challenging step. wikipedia.org For this compound, publicly available crystallographic data are not currently published. However, computational analyses for similar structures predict specific conformational details, such as a standard C–I single bond length in the range of 2.09–2.12 Å. Should experimental data become available, it would be presented in a standardized format, as shown in the representative table below.

Table 3: Typical Parameters Determined by Single-Crystal X-ray Crystallography
ParameterDescriptionExample Data (Hypothetical)
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
Unit Cell DimensionsLengths of the cell axes (a, b, c) and angles between them (α, β, γ).a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 95°
Bond LengthsThe distance between the nuclei of two bonded atoms.C-I: ~2.10 Å
Bond AnglesThe angle formed between three connected atoms.O-C-C: ~120°
Torsion AnglesThe dihedral angle describing the rotation around a bond.C-C-O-C: ~175°

Theoretical and Computational Investigations of 4 Fluoro 5 Iodo 2 Methoxyphenyl Acetate

Analysis of Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping:An MEP map would have been presented to visualize the electron density distribution around the molecule. This would have allowed for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Unfortunately, without published research on these specific theoretical aspects of 4-Fluoro-5-iodo-2-methoxyphenyl acetate (B1210297), it is not possible to provide a thorough, informative, and scientifically accurate article that includes detailed research findings and data tables as requested. The creation of such content would necessitate performing the actual computational chemistry research on the molecule.

Therefore, at present, the information required to construct the specified article on the theoretical and computational investigations of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is not available in the public domain.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

The electronic character of this compound is significantly influenced by the diverse array of substituents on the phenyl ring. A detailed understanding of the intramolecular interactions and charge distribution can be achieved through computational methods, particularly Natural Bond Orbital (NBO) analysis. NBO analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. uni-muenchen.de

The methoxy (B1213986) (-OCH3) group at the C2 position and the acetate (-OAc) group attached to the phenyl ring are key determinants of the electron density distribution. The oxygen atom of the methoxy group, with its lone pairs, acts as a strong π-donor, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine at C4 and iodine at C5 are electronegative atoms that withdraw electron density through the σ-bond (inductive effect). ncert.nic.in However, they also possess lone pairs that can participate in π-donation, though this effect is generally weaker for halogens compared to oxygen.

The interplay of these electronic effects results in a nuanced charge distribution. The carbon atoms attached to the electronegative fluorine and iodine atoms will bear a partial positive charge, while the halogens themselves will have a partial negative charge. ncert.nic.in The methoxy group will lead to an accumulation of negative charge at the ortho and para positions relative to it. A hypothetical representation of atomic charges based on typical substituent effects is presented in Table 1.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

AtomPredicted Charge (a.u.)Rationale
C1 (ipso-acetate)PositiveAttachment to the electron-withdrawing acetate group.
C2 (ipso-methoxy)NegativeInfluence of the electron-donating methoxy group.
C3NegativeOrtho position to the electron-donating methoxy group.
C4 (ipso-fluoro)PositiveStrong inductive withdrawal by the fluorine atom.
C5 (ipso-iodo)PositiveInductive withdrawal by the iodine atom.
C6NegativePara position to the electron-donating methoxy group.
O (methoxy)NegativeHigh electronegativity.
O (acetate carbonyl)NegativeHigh electronegativity and resonance.
FNegativeHighest electronegativity.
ISlightly NegativeElectronegative, but less so than fluorine.

Note: This table is illustrative and based on general principles of substituent effects. Actual NPA charges would require specific DFT calculations.

Reactivity Prediction and Mechanistic Insights

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify transition states, and predict the feasibility of chemical transformations. nih.gov For a polysubstituted aromatic compound like this compound, several reaction types can be envisaged, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the acetate group.

Theoretical calculations, often employing Density Functional Theory (DFT), can model the energy profiles of potential reaction pathways. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack positions on the ring that are electronically enriched and sterically accessible. The methoxy group is a strong activating group and an ortho-, para-director, while the halogens are deactivating yet ortho-, para-directing. libretexts.org The interplay of these directing effects, along with steric hindrance from the bulky iodine and acetate groups, will govern the reaction outcome. Computational models can quantify the activation barriers for attack at each possible position, thus predicting the most likely product.

Furthermore, computational studies are invaluable for understanding reactions that may not be intuitive. For example, the arylation of enol acetates has been studied theoretically, revealing the importance of polar effects in the reaction mechanism. scielo.brscielo.br Such studies can provide insights into how the electronic nature of the substituents on the phenyl ring of this compound would influence its reactivity in similar transformations.

Prediction of Regioselectivity in Chemical Transformations

Regioselectivity, the preference for bond formation at one position over others, is a critical aspect of chemical synthesis. Computational models have become increasingly adept at predicting the regioselectivity of organic reactions. rsc.orgrsc.org For this compound, the regioselectivity of reactions such as further halogenation, nitration, or acylation will be determined by the combined electronic and steric influences of the existing substituents.

The directing effects of the substituents can be rationalized by examining the stability of the carbocation intermediates (Wheland intermediates) formed during electrophilic attack. The methoxy group strongly stabilizes intermediates where the positive charge is delocalized onto the oxygen atom, favoring attack at the ortho and para positions. The fluorine and iodine atoms, despite their inductive withdrawal, can also stabilize adjacent positive charges through resonance donation of their lone pairs.

Computational methods can calculate the energies of these intermediates, providing a quantitative measure of their relative stabilities. The position leading to the most stable intermediate will correspond to the major product. For this compound, the C3 and C6 positions are activated by the methoxy group. However, the C6 position is sterically less hindered than the C3 position, which is flanked by the methoxy and fluoro substituents. Therefore, electrophilic attack is likely to favor the C6 position. A hypothetical energy profile for electrophilic attack is presented in Table 2.

Table 2: Hypothetical Relative Energies of Wheland Intermediates for Electrophilic Attack on this compound

Position of AttackDirecting Groups' InfluencePredicted Relative Stability
C3Activated (ortho to -OCH3), Deactivated (meta to -F, -I)Moderately Stable
C6Activated (para to -OCH3), Deactivated (meta to -F, -I)Most Stable

Note: This table provides a qualitative prediction. Accurate energy differences require quantum mechanical calculations.

Solvent Effects on Molecular Properties and Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. researchgate.netnih.gov Computational models can account for solvent effects through implicit or explicit solvent models. The self-consistent reaction-field (SCRF) method is a common implicit solvent model where the solvent is treated as a continuous medium with a specific dielectric constant. primescholars.com

For this compound, a polar molecule, its properties will be sensitive to the polarity of the solvent. In a polar solvent, the dipole moment of the molecule is likely to increase, and the charge separation within the molecule will be enhanced. This can affect the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the molecule's reactivity.

Computational studies on methoxyphenol derivatives have shown that solvent polarity can significantly influence the mechanism of antioxidant activity, favoring different pathways in polar versus non-polar media. researchgate.netnih.gov For this compound, the transition states of potential reactions will be differentially stabilized by solvents of varying polarity. For instance, a reaction proceeding through a highly polar or charged transition state will be accelerated in a polar solvent.

The effect of the solvent on the regioselectivity of a reaction can also be significant. A polar solvent might favor the formation of a product that is more polar, even if it is not the kinetically favored product in the gas phase. Therefore, computational studies that incorporate solvent effects are crucial for making accurate predictions about the behavior of this compound in a realistic chemical environment.

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Utility in the Construction of Complex Organic Architectures

The distinct functional groups on the phenyl ring allow for selective and sequential reactions, making 4-Fluoro-5-iodo-2-methoxyphenyl acetate (B1210297) a versatile building block for elaborate organic structures. The iodine atom is particularly significant as it provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Halogenated and methoxy-substituted phenyl compounds are foundational in medicinal chemistry. The core structure of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is analogous to key intermediates used in the synthesis of pharmacologically active molecules. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a crucial starting material for Osimertinib, a kinase inhibitor used in cancer therapy google.com. The synthesis of such intermediates often involves multi-step processes including nitration and subsequent functional group manipulations on a 4-fluoro-2-methoxyphenyl core google.comchemicalbook.com.

The presence of an iodine atom on the ring, as in this compound, offers a distinct advantage for creating diverse molecular libraries. This iodo-group can be readily substituted via coupling reactions, such as Suzuki-Miyaura coupling, allowing for the attachment of various aryl or alkyl groups evitachem.com. This capability makes it a valuable precursor for generating analogs of known bioactive compounds, where systematic modification of the molecular structure is essential for optimizing therapeutic properties. The reactivity of the iodine substituent allows for its use in the development of pharmaceuticals targeting a range of diseases evitachem.com.

The combination of fluoro, iodo, methoxy (B1213986), and acetate functionalities on a single phenyl ring makes this compound an ideal building block for multifunctional molecules. Each group can participate in different chemical transformations:

The iodo group is a prime site for palladium, copper, or nickel-catalyzed cross-coupling reactions, enabling the introduction of complex substituents evitachem.comchemrxiv.org.

The acetate group can be hydrolyzed to reveal a phenol (B47542), which can then be used for ether or ester linkages, or serve as a directing group in subsequent electrophilic aromatic substitutions.

The fluoro and methoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity and the properties of the final molecule.

This versatility allows chemists to use this compound as a scaffold to build molecules with tailored electronic, optical, or biological properties for applications in materials science and drug discovery.

Role in Polymer Chemistry and Material Science

The structural motifs present in this compound are also of significant interest in the field of polymer chemistry. While this specific compound may not be directly used as a monomer, closely related structures are employed to synthesize polymers with specialized properties.

Research has demonstrated that acrylate monomers derived from substituted benzaldehydes, including those with iodo and methoxy groups, can be readily copolymerized with styrene. chemrxiv.orgchemrxiv.org For example, monomers synthesized through the Knoevenagel condensation of 5-iodo-2-methoxy-substituted benzaldehydes with cyanoacetate derivatives have been successfully copolymerized with styrene using free-radical initiation chemrxiv.orgchemrxiv.orgchemrxiv.org.

The copolymerization is typically conducted in solution at elevated temperatures (e.g., 70°C) with a radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) chemrxiv.orgchemrxiv.org. The resulting copolymers incorporate the functionalized phenyl ring into the polymer backbone. The composition of these copolymers can be determined through elemental analysis, such as measuring nitrogen content if a cyano group is present on the monomer chemrxiv.orgchemrxiv.org.

Below is a table summarizing typical conditions and findings from such copolymerization studies.

Parameter Details Reference
Monomer Synthesis Knoevenagel condensation of a substituted benzaldehyde with a cyanoacetate derivative (e.g., 2-methoxyethyl cyanoacetate) chemrxiv.org
Comonomer Styrene chemrxiv.orgchemrxiv.orgchemrxiv.org
Initiator 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) chemrxiv.orgchemrxiv.org
Temperature 70°C chemrxiv.orgchemrxiv.org
Conversion Control Kept between 10-20% to minimize compositional drift chemrxiv.org
Copolymer Solubility Soluble in ethyl acetate, THF, DMF, and CHCl3; Insoluble in methanol (B129727), ethyl ether, and petroleum ether chemrxiv.org

The incorporation of monomers derived from structures like this compound into polymers is a strategy for developing advanced functional materials chemrxiv.org. The specific substituents on the phenyl ring impart unique properties to the resulting polymer:

Halogen atoms (Iodine and Fluorine): These can increase the refractive index and glass transition temperature of the polymer. They also enhance thermal stability and flame retardancy.

Iodine Atom: The carbon-iodine bond can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional molecules to create more complex architectures.

Methoxy Group: This group can influence the polymer's solubility and its interaction with other materials.

Through the strategic design of such monomers, it is possible to create a wide range of functional polymers for applications in optics, electronics, and specialty coatings.

Development of Novel Reagents and Catalysts from its Core Structure

The aryl iodide functionality of this compound makes it a potential precursor for the development of novel organometallic reagents. Aryl iodides are known to react with metals such as magnesium or lithium to form Grignard or organolithium reagents, respectively. These reagents are powerful nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds.

Furthermore, the core structure can be elaborated to form ligands for transition metal catalysis. By replacing the iodine with a phosphine (B1218219), amine, or other coordinating group through cross-coupling chemistry, it is possible to synthesize new ligands. The electronic properties of these ligands would be fine-tuned by the existing fluoro and methoxy substituents, potentially leading to catalysts with enhanced reactivity, selectivity, or stability for a variety of chemical transformations.

Advanced Research Methodologies and Future Directions

Principles of Green Chemistry in Synthesis and Transformations

Green chemistry principles are pivotal in developing environmentally benign and economically viable chemical processes. For a molecule like 4-Fluoro-5-iodo-2-methoxyphenyl acetate (B1210297), which possesses multiple functional groups amenable to various transformations, the application of these principles is particularly relevant.

Solvent-Free Reaction Methodologies

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reaction conditions offer a compelling alternative for the synthesis and transformation of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

The acetylation of the precursor, 4-fluoro-5-iodo-2-methoxyphenol (B8742051), can be envisioned under solvent-free conditions. Research on the acetylation of phenols has demonstrated that the reaction can be effectively carried out by heating the phenol (B47542) with acetic anhydride (B1165640) without any solvent. jetir.orggoogle.com This approach not only simplifies the reaction setup and work-up procedure but also minimizes waste generation. Microwave-assisted organic synthesis (MAOS) presents a further refinement of this methodology. For instance, the acetylation of cellulose (B213188) has been successfully achieved using acetic anhydride under microwave irradiation in the absence of a solvent, with iodine acting as a catalyst. mdpi.com This technique could potentially be adapted for the rapid and efficient synthesis of this compound, significantly reducing reaction times and energy consumption.

Table 1: Comparison of Conventional vs. Solvent-Free Acetylation

FeatureConventional AcetylationSolvent-Free Acetylation
Solvent Typically uses solvents like pyridine (B92270), dichloromethane, or THFNo solvent required
Reaction Time Can range from hours to daysOften significantly shorter, especially with microwave assistance
Work-up Involves solvent removal and aqueous washesSimplified, often direct isolation of the product
Waste Generation Generates solvent wasteMinimal waste generation
Energy Consumption Often requires prolonged heating or coolingCan be more energy-efficient, particularly with microwaves

Use of Sustainable Catalytic Systems

The move towards sustainable catalysis involves replacing hazardous and stoichiometric reagents with efficient, recyclable, and environmentally friendly catalysts. For the synthesis and subsequent reactions of this compound, several sustainable catalytic systems can be employed.

For the acetylation step, traditional catalysts like pyridine or strong acids can be replaced with greener alternatives. Solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) (e.g., MMT-K10), have been shown to be effective for the deprotection of phenolic esters in solvent-free conditions and are recyclable. jetir.org Zeolites, such as TS-1, have also been used for the synthesis of phenyl acetate from phenol and acetic anhydride, demonstrating high conversion rates and the potential for catalyst recycling. researchgate.net The use of tertiary amine bases like DBU, TBD, and DMAP in catalytic amounts for the synthesis of phenyl esters from carboxylic acids and diphenyl carbonate under neat conditions is another sustainable approach. rsc.org

In transformations involving the aryl iodide moiety of this compound, palladium-catalyzed cross-coupling reactions are common. To enhance the sustainability of these processes, research focuses on developing highly active catalysts that can be used at very low loadings, as well as heterogeneous catalysts that can be easily separated and reused. Palladium nanoparticles supported on various materials, for instance, are being explored for Suzuki and other cross-coupling reactions. inventivapharma.com

Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. morressier.com These features are particularly beneficial for the industrial production of fine chemicals and pharmaceutical intermediates.

The synthesis of this compound and its derivatives can be effectively translated to a continuous flow process. For example, a flow reactor could be designed for the acetylation of 4-fluoro-5-iodo-2-methoxyphenol. In such a setup, streams of the phenol and acetic anhydride (with a dissolved catalyst, if necessary) would be continuously mixed and heated in a reaction coil for a specific residence time, followed by in-line purification to afford the desired product. This approach allows for the safe handling of exothermic reactions and can be readily scaled up by extending the operation time or by using parallel reactor systems.

Furthermore, multi-step syntheses involving this compound as an intermediate can be telescoped in a continuous flow setup, eliminating the need for isolation and purification of intermediates. This significantly reduces waste, time, and cost. The concept of "flash chemistry," which utilizes microreactors for extremely fast reactions, could also be applied to reactions involving this compound, enabling transformations that are difficult to control in batch reactors. allfordrugs.com

Integration of Photochemical and Electrochemical Methods for Bond Formation and Cleavage

Photochemical and electrochemical methods provide unique and powerful tools for activating molecules and driving chemical reactions under mild conditions, often with high selectivity. These techniques are increasingly being integrated into synthetic strategies for the functionalization of complex molecules.

The carbon-iodine (C-I) bond in this compound is susceptible to both photochemical and electrochemical cleavage. Photoinduced cleavage of the C-I bond in aryl iodides can generate aryl radicals, which can then participate in a variety of bond-forming reactions. acs.orgrsc.orgkaist.ac.kr This approach can be used for the functionalization of the 5-position of the phenyl ring. For instance, visible-light photoredox catalysis can mediate the coupling of aryl iodides with other organic fragments, offering a metal-free alternative to traditional cross-coupling reactions. nih.govbohrium.com The reaction of acetyl iodide with aryl halides under UV irradiation has been shown to result in halogen exchange, suggesting the possibility of transforming the iodo-substituent. researchgate.net

Electrochemical methods can also be employed for the selective activation of the C-I bond. The electrochemical reduction of aryl halides can lead to the formation of aryl radicals or anions, which can then be trapped by electrophiles or participate in coupling reactions. The electrosynthesis of coumarins from substituted phenyl 2-chloroacetates demonstrates the potential of electrochemical methods in intramolecular cyclization reactions, a strategy that could be explored for derivatives of this compound. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-5-iodo-2-methoxyphenyl acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, iodination of 4-fluoro-2-methoxyphenyl acetate intermediates using iodine monochloride (ICl) under controlled temperatures (0–5°C) can introduce the iodine substituent at the 5-position . Optimization includes adjusting stoichiometric ratios of iodinating agents and reaction time to minimize byproducts. Purity is verified via HPLC (≥95%) and NMR to confirm regioselectivity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify methoxy (δ ~3.8 ppm), acetate (δ ~2.1 ppm), and aromatic protons. Fluorine-19 NMR detects the fluorine substituent (δ ~-110 ppm), while iodine localization is confirmed via X-ray crystallography (if crystals are obtainable) or mass spectrometry (ESI-MS) for molecular ion peaks matching the expected m/z .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile intermediates. Waste disposal must follow halogenated organic compound protocols, as iodine and fluorine substituents may generate toxic byproducts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom at the 5-position serves as a reactive site for Sonogashira or Suzuki-Miyaura couplings , but the electron-withdrawing fluorine at the 4-position may reduce aryl iodide reactivity. Computational modeling (DFT) can predict activation barriers, while experimental screening of palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) optimizes yields .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from crystallinity and solvent polarity. Use Hansen solubility parameters to systematically test solvents (e.g., DMSO, THF, ethyl acetate). Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. Reproducibility requires strict control of temperature and solvent grade .

Q. How can this compound serve as a precursor for radiopharmaceuticals or PET imaging probes?

  • Methodological Answer : Replace stable iodine with radioactive isotopes (e.g., ¹²⁴I/¹³¹I) via isotopic exchange. Optimize reaction conditions (pH, temperature) to preserve the acetate and methoxy groups. Validate radiochemical purity using radio-HPLC and assess in vitro stability in serum .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer : LC-MS/MS identifies halogenated byproducts (e.g., de-iodinated or over-fluorinated species). ICP-MS quantifies residual heavy metals (e.g., Pd from catalysis). Limit detection to <0.1% via validated protocols per ICH Q3A guidelines .

Data Interpretation and Application Questions

Q. How do researchers correlate substituent positions (fluoro, iodo, methoxy) with biological activity in derivative studies?

  • Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., 5-bromo or 4-chloro derivatives). Test in bioassays (e.g., enzyme inhibition) and use multivariate analysis (PCA) to link electronic descriptors (Hammett σ) to activity trends .

Q. What computational tools predict the metabolic stability of this compound in drug discovery workflows?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to model esterase-mediated hydrolysis of the acetate group. MD simulations assess binding to cytochrome P450 enzymes. Validate with in vitro microsomal assays (human liver microsomes) .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to kilogram scales?

  • Methodological Answer :
    Address exothermic risks in iodination steps via flow chemistry for better temperature control. Optimize crystallization conditions (anti-solvent addition rates) to maintain purity. Process analytical technology (PAT) ensures consistency in intermediate quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.